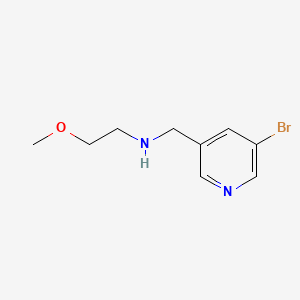

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride” is a compound with the CAS Number: 1337882-65-1 . It has a molecular weight of 288.01 and is a solid at room temperature .

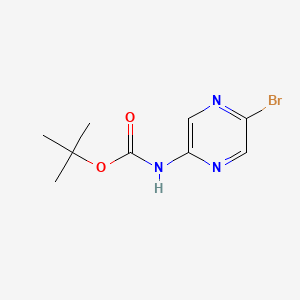

Molecular Structure Analysis

The molecular structure of a related compound, “(5-bromopyridin-3-yl)methylamine”, has a molecular formula of C7H9BrN2, an average mass of 201.064 Da, and a monoisotopic mass of 199.994904 Da .

Chemical Reactions Analysis

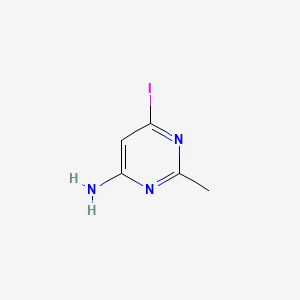

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced a series of novel pyridine derivatives .

Physical And Chemical Properties Analysis

“N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride” is a solid at room temperature . A related compound, “5-Bromo-2-methylpyridin-3-amine”, has a density of 1.6±0.1 g/cm3, a boiling point of 283.5±35.0 °C at 760 mmHg, and a melting point of 108-109℃ .

Applications De Recherche Scientifique

Catalytic Applications

One significant application of related compounds to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine is in catalysis. The study by (Nyamato et al., 2015) explored the use of (imino)pyridine ligands with structures similar to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine in creating palladium complexes. These complexes demonstrated high catalytic activities in ethylene dimerization, indicating potential applications in industrial catalysis processes.

Synthesis of Bioactive Compounds

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine and its derivatives have been utilized in the synthesis of various bioactive compounds. For instance, (Hirokawa et al., 2000) described the synthesis of a compound related to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine that acts as an antagonist for dopamine and serotonin receptors. This suggests potential applications in developing therapeutic agents for neurological disorders.

Photodynamic Therapy

Compounds structurally similar to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine have been studied for their applications in photodynamic therapy, especially in cancer treatment. The research by (Pişkin et al., 2020) on zinc phthalocyanine derivatives, which share a similar molecular fragment, showed potential in producing high singlet oxygen quantum yield, a crucial aspect for effective photodynamic therapy.

Radioligand Imaging

Another application area is in radioligand imaging for medical diagnostics. (Gao et al., 2016) discussed the synthesis of MK-1064, a compound containing a pyridine moiety similar to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine, for use as a PET radioligand. This suggests the potential utility of such compounds in imaging specific receptors in the brain, aiding in the diagnosis of neurological conditions.

Synthesis of Heterocyclic Compounds

The molecular structure of N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine is conducive to the synthesis of various heterocyclic compounds. (Morgentin et al., 2009) demonstrated the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, highlighting the versatility of pyridine derivatives in organic synthesis.

Antimicrobial and Antifungal Activities

Compounds similar to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine have shown antimicrobial and antifungal activities. For example, (Rao et al., 2013) synthesized an azetidine derivative with a pyridine ring that exhibited promising antibacterial and antifungal properties.

Safety and Hazards

Mécanisme D'action

Target of Action

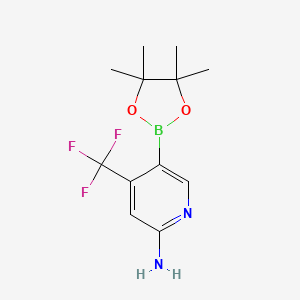

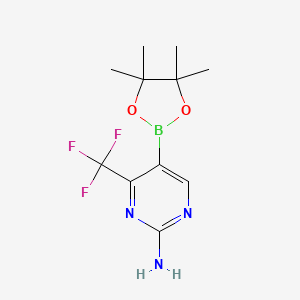

It’s known that bromopyridine derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the bromopyridine moiety of the compound can undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where an organoboron reagent transfers a nucleophilic organic group to the palladium .

Biochemical Pathways

In the context of organic synthesis, the compound can participate in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling, potentially leading to the synthesis of various biologically active compounds .

Result of Action

As a potential reagent in suzuki-miyaura cross-coupling reactions, its action could result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine can be influenced by various environmental factors. In the context of Suzuki-Miyaura cross-coupling reactions, factors such as the choice of catalyst, the presence of a suitable organoboron reagent, and the reaction conditions (e.g., temperature, solvent) can significantly impact the outcome of the reaction .

Propriétés

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]-2-methoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-13-3-2-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQABEWNVZMCLPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC(=CN=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734423 |

Source

|

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine | |

CAS RN |

1246034-49-0 |

Source

|

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)